molecular formula C14H10N2O4 B2700164 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine CAS No. 1096939-74-0

4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B2700164
CAS No.: 1096939-74-0
M. Wt: 270.244
InChI Key: PTWIGYSAQUKBJZ-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine is a complex organic compound that features a unique combination of benzodioxole, furan, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodioxole Moiety: Starting from catechol, the benzodioxole ring is formed through a reaction with methylene chloride in the presence of a base.

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Oxazole Ring Formation: The oxazole ring is formed through the cyclization of α-hydroxy ketones with amides or nitriles under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole, furan, and oxazole moieties through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can reduce the oxazole ring to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and furan rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives and substituted amines.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-1,2-oxazol-5-amine
  • 4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1,2-oxazol-5-amine
  • 4-(2H-1,3-benzodioxol-5-yl)-3-(phenyl)-1,2-oxazol-5-amine

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene, pyridine, and phenyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-14-12(13(16-20-14)10-2-1-5-17-10)8-3-4-9-11(6-8)19-7-18-9/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIGYSAQUKBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(ON=C3C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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